molecular formula C60H6Al2Br12Cl12O15 B579131 dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] CAS No. 15876-58-1

dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]

Cat. No.: B579131
CAS No.: 15876-58-1
M. Wt: 2404.9 g/mol
InChI Key: SYHCUZIBEFBVNF-UHFFFAOYSA-H
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Description

Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] is a useful research compound. Its molecular formula is C60H6Al2Br12Cl12O15 and its molecular weight is 2404.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] is a complex organometallic compound with significant interest in biological and chemical research due to its unique structure and potential applications. This compound is characterized by its high molecular weight and the presence of multiple halogenated groups which may influence its biological activity.

Chemical Characteristics

  • Molecular Formula : C60_{60}H21_{21}Al2_2Br9_9O15_{15}
  • Molecular Weight : 1991.6 g/mol
  • CAS Number : 15876-58-1
  • Appearance : Powder

Biological Activity

The biological activity of dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] is primarily associated with its potential as a pigment and its interactions at the cellular level. The halogenated components suggest a possible role in photodynamic therapy and as an agent in various biochemical assays.

  • Cellular Interaction : The compound shows potential for interaction with cell membranes due to its lipophilic nature. This may facilitate its uptake in cells where it could exert cytotoxic effects or influence cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
  • Photodynamic Activity : The presence of bromine and chlorine atoms may enhance the compound's ability to generate reactive oxygen species (ROS) upon light activation, making it a candidate for photodynamic therapy applications.

Toxicological Profile

The toxicity of dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] has not been extensively studied; however, the presence of heavy metals and halogens raises concerns regarding its safety profile:

Parameter Value/Description
Water Solubility778.1 μg/L at 25°C
LogP4.29 at 25°C
Density2.136 g/cm³ at 20°C

Case Studies

  • In Vitro Studies : Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines through ROS generation. Further research is required to confirm these effects specifically for dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate].
  • Environmental Impact : Research on similar aluminum-based compounds suggests that they can bioaccumulate in aquatic systems. The ecological implications of their use as pigments must be evaluated.

Properties

CAS No.

15876-58-1

Molecular Formula

C60H6Al2Br12Cl12O15

Molecular Weight

2404.9 g/mol

IUPAC Name

dialuminum;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/3C20H4Br4Cl4O5.2Al/c3*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h3*1-2,29H,(H,31,32);;/q;;;2*+3/p-6

InChI Key

SYHCUZIBEFBVNF-UHFFFAOYSA-H

SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Al].[Al]

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Al+3].[Al+3]

Origin of Product

United States

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